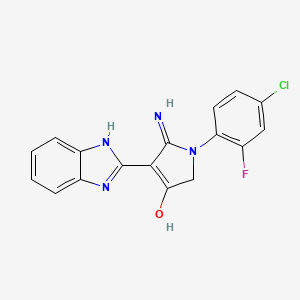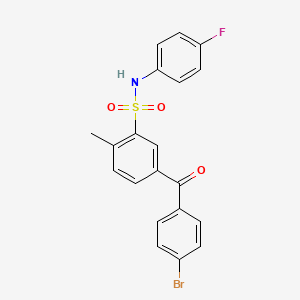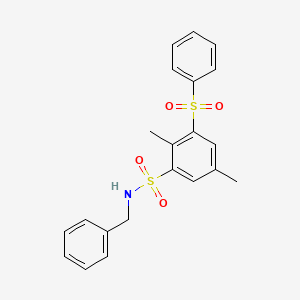![molecular formula C16H17F3N4O B3729593 6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B3729593.png)
6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone
Descripción general
Descripción
6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone involves the inhibition of certain enzymes such as PDE5 and PDE10. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone are dependent on its mechanism of action. This compound has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. It has also been shown to have neuroprotective effects, which can be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone in lab experiments include its potent inhibitory activity against certain enzymes such as PDE5 and PDE10, which can be beneficial in the study of various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone. One direction is to study its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential use in the treatment of various cardiovascular diseases such as hypertension and heart failure. Additionally, the development of new synthesis methods and the study of its potential toxicity and side effects are also important future directions.
Aplicaciones Científicas De Investigación
6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have potent inhibitory activity against certain enzymes such as PDE5 (phosphodiesterase 5) and PDE10 (phosphodiesterase 10), which are involved in various physiological processes. This compound has also been studied for its potential use in the treatment of various diseases such as schizophrenia, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-11-9-14(24)21-15(20-11)23-7-5-22(6-8-23)13-4-2-3-12(10-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXWYTVTXZBSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729521.png)

![2-[(3-chloro-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3729529.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)




![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)

![2-mercapto-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3729598.png)
![4-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729606.png)
![[7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-thienyl)methanone](/img/structure/B3729608.png)